molecular formula C19H21N3OS B2548638 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(phenylthio)propanamide CAS No. 1798458-91-9

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(phenylthio)propanamide

Cat. No.: B2548638
CAS No.: 1798458-91-9
M. Wt: 339.46
InChI Key: OWWCGMSVDBUTAP-UHFFFAOYSA-N
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Description

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(phenylthio)propanamide is a synthetic small molecule characterized by a pyrrolo[2,3-b]pyridine core linked to a propanamide chain via a three-carbon propyl spacer. The phenylthio (-SPh) group at the terminal propanamide position distinguishes it from structurally related compounds. Pyrrolo[2,3-b]pyridine derivatives are of significant interest in medicinal chemistry due to their ability to modulate kinase activity, particularly in oncology and inflammation research .

Properties

IUPAC Name

3-phenylsulfanyl-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c23-18(10-15-24-17-7-2-1-3-8-17)20-12-5-13-22-14-9-16-6-4-11-21-19(16)22/h1-4,6-9,11,14H,5,10,12-13,15H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWCGMSVDBUTAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NCCCN2C=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolopyridine core, which can be synthesized through cyclization reactions involving pyridine derivatives and suitable reagents. The propyl chain is then introduced via alkylation reactions, followed by the attachment of the phenylthio group through thiolation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. This often includes the use of high-purity starting materials, controlled reaction conditions, and efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The pyrrolopyridine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in anhydrous solvents.

    Substitution: Nucleophiles such as alkoxides or amines in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted pyrrolopyridine derivatives.

Scientific Research Applications

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(phenylthio)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other pyrrolo[2,3-b]pyridine derivatives, enabling comparisons based on substituent effects, synthetic routes, and inferred biological activity.

Substituent Variations

Key structural analogs include:

  • Compound 7 () : (S)-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-(4-methoxyphenyl)-2-(methylsulfonamido)propanamide
    • Features a pyrazole-pyrrolopyridine hybrid core with methylthio (-SMe) and methoxyphenyl groups.
    • Demonstrated 64% yield in synthesis, suggesting feasible scalability .
  • Compound from : Carbamic acid derivative with a propylsulfonylamino group and boronate ester functionality. Synthesized via microwave-assisted coupling, highlighting advanced methodologies for pyrrolopyridine functionalization .

Structural Differences and Implications :

  • Phenylthio vs.
  • Core Modifications : Unlike analogs with pyrazole or boronate ester extensions, the target compound retains a simpler pyrrolopyridine-propanamide scaffold, which could reduce off-target interactions but limit binding versatility.

Biological Activity

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(phenylthio)propanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

This compound exhibits various biological activities primarily through its interaction with specific molecular targets:

  • Kinase Inhibition : The compound has shown potential as a kinase inhibitor, particularly targeting TNIK (TRAF2 and NCK-interacting kinase). In vitro studies indicate that it can inhibit TNIK with an IC50 value lower than 1 nM, suggesting strong potency in blocking this pathway involved in cancer cell proliferation and survival .
  • Anti-inflammatory Effects : Preliminary studies have indicated that this compound may also modulate inflammatory responses by inhibiting IL-2 secretion, which is crucial in T-cell activation and proliferation .

In Vitro Studies

In vitro assays have been conducted to evaluate the binding affinity of the compound to various receptors and enzymes. Notably:

  • Binding Affinity : The compound demonstrated high affinity for RET kinase, which is implicated in various cancers . Interaction studies employed techniques such as surface plasmon resonance (SPR) to determine binding kinetics.

Case Studies

Several case studies highlight the efficacy of this compound:

  • Cancer Research : In a study involving human cancer cell lines, the compound exhibited significant cytotoxicity against breast cancer cells. The mechanism was attributed to the inhibition of TNIK signaling pathways, leading to reduced cell viability .
  • Neuropharmacology : Another study explored the effects of this compound on neuroinflammation models. Results indicated that it reduced pro-inflammatory cytokine levels, providing insights into its potential use in treating neurodegenerative diseases .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-methylbenzamideStructureModerate kinase inhibition
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-nicotinamideStructureAnti-inflammatory properties
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-propyl-1,2,3-thiadiazole-5-carboxamideStructureAntibacterial activity

This table illustrates how structural modifications influence the biological activity of related compounds.

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